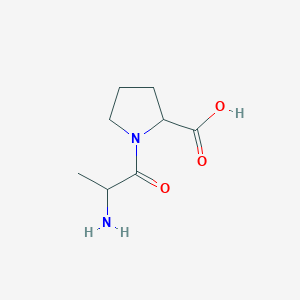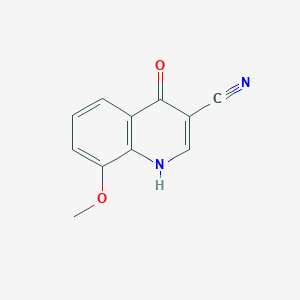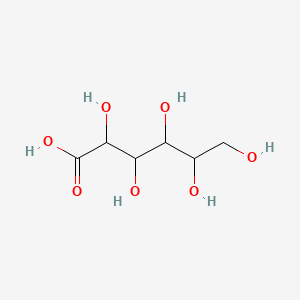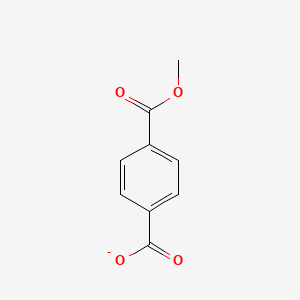
Mono-methyl terephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Mono-methyl terephthalate can be synthesized through the esterification of terephthalic acid with methanol. The reaction typically involves heating terephthalic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include temperatures ranging from 150°C to 200°C and pressures of 1 to 2 atmospheres . Industrial production methods often involve the transesterification of dimethyl terephthalate with ethylene glycol to produce PET .
化学反応の分析
Mono-methyl terephthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form terephthalic acid and methanol.
Transesterification: Reacts with alcohols in the presence of a catalyst to form different esters.
Reduction: Can be reduced to form 1,4-benzenedimethanol using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include sulfuric acid, methanol, ethylene glycol, and lithium aluminum hydride. Major products formed from these reactions include terephthalic acid, methanol, and various esters .
科学的研究の応用
Mono-methyl terephthalate has several scientific research applications:
Polymer Chemistry: Used as a monomer in the production of PET plastics and fibers.
Material Science: Studied for its properties in the development of new materials with specific mechanical properties.
Biological Research: Investigated for its potential use in drug delivery systems due to its biocompatibility.
作用機序
The mechanism of action of 1,4-benzenedicarboxylic acid, methyl ester in biological systems involves its interaction with cellular components such as proteins and lipids. It can penetrate cell membranes and induce changes in the function of these components, leading to various biological effects.
類似化合物との比較
Mono-methyl terephthalate is similar to other benzenedicarboxylic acid esters, such as:
- 1,2-Benzenedicarboxylic acid, dimethyl ester (dimethyl phthalate)
- 1,3-Benzenedicarboxylic acid, dimethyl ester (dimethyl isophthalate)
- 1,4-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester (bis(2-ethylhexyl) terephthalate)
Compared to these compounds, 1,4-benzenedicarboxylic acid, methyl ester is unique in its widespread use in the production of PET plastics and fibers, making it a crucial compound in the polymer industry .
特性
分子式 |
C9H7O4- |
|---|---|
分子量 |
179.15 g/mol |
IUPAC名 |
4-methoxycarbonylbenzoate |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H,10,11)/p-1 |
InChIキー |
REIDAMBAPLIATC-UHFFFAOYSA-M |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


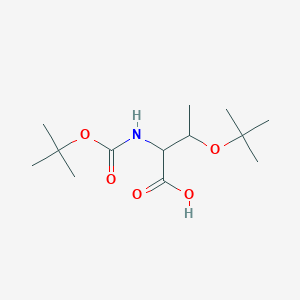
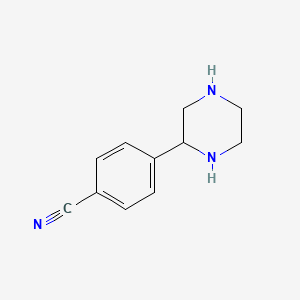
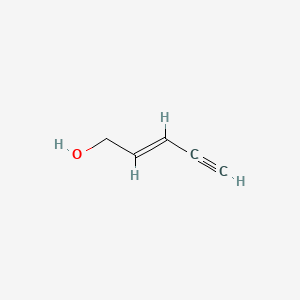
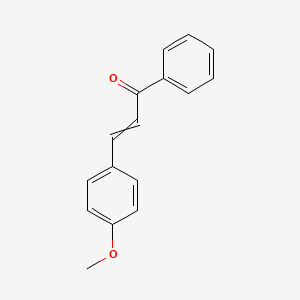
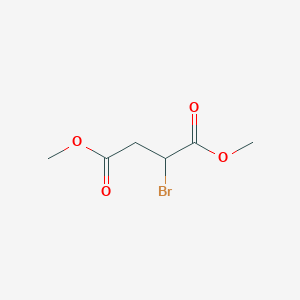
![Methyl 2-[(2-chlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B8816364.png)
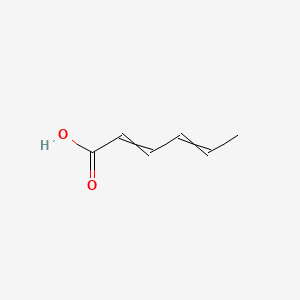
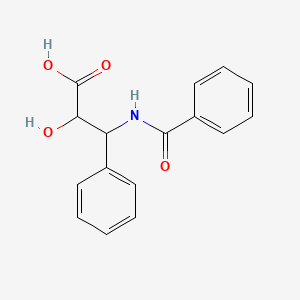

![Ethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B8816392.png)
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B8816393.png)
